2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate
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Overview
Description
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that includes a chloroethylsulfanyl group and a 2-methylpropanoate ester group.
Preparation Methods
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroethanol with thiourea to form 2-chloroethylsulfanyl ethanol, which is then esterified with 2-methylpropanoic acid under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of fragrances, flavoring agents, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloroethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in the cell .
Comparison with Similar Compounds
Similar compounds to 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate include other esters and thioethers. For example:
Ethyl 2-methylpropanoate: This compound lacks the chloroethylsulfanyl group and has different chemical properties and applications.
Methyl 2-methylpropanoate: Similar to ethyl 2-methylpropanoate but with a methyl ester group instead of an ethyl ester group.
2-(2-Chloroethylsulfanyl)ethyl acetate: Similar structure but with an acetate ester group instead of a 2-methylpropanoate group.
Properties
CAS No. |
92381-13-0 |
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Molecular Formula |
C8H15ClO2S |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl 2-methylpropanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-7(2)8(10)11-4-6-12-5-3-9/h7H,3-6H2,1-2H3 |
InChI Key |
AUFBNDIPQOQLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCSCCCl |
Origin of Product |
United States |
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